1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
The preparation of 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose involves multiple synthetic steps. Generally, the synthesis starts with the ribose sugar, which undergoes various chemical modifications to introduce the acetyl, fluoro, and benzoyl groups. The reaction conditions typically involve the use of reagents such as thionyl chloride, methyl alcohol, and other organic solvents .
Chemical Reactions Analysis
1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: It is studied for its effects on DNA synthesis and cell cycle regulation.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of the cell cycle and eventual cell death .
Comparison with Similar Compounds
1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose is unique due to its specific chemical structure, which includes acetyl, fluoro, and benzoyl groups. Similar compounds include:
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: Another nucleoside analog with similar antitumor activity.
1,2,3-Tri-O-acetyl-5-deoxy-D-ribose: A related compound used in the synthesis of antiviral drugs. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activity
Properties
Molecular Formula |
C17H19FO7 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
[(2R,4R,5S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C17H19FO7/c1-9-4-6-12(7-5-9)16(21)22-8-13-14(18)15(23-10(2)19)17(25-13)24-11(3)20/h4-7,13-15,17H,8H2,1-3H3/t13-,14?,15+,17-/m1/s1 |
InChI Key |
SYXLNQJSHVLYRK-LFDXPVSYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.